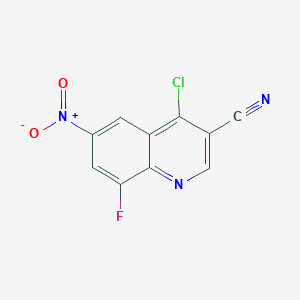
3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro- is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro- typically involves multiple steps, including cyclization, halogenation, and nitration reactions. One common method is the nucleophilic substitution of fluorine atoms, followed by cross-coupling reactions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., hydrogen gas, palladium catalysts). The reaction conditions often involve high temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro- involves its interaction with specific molecular targets, such as enzymes and bacterial DNA. The incorporation of fluorine enhances its ability to penetrate cell membranes and inhibit bacterial DNA-gyrase, leading to its antibacterial activity . The nitro group also plays a crucial role in its biological activity by participating in redox reactions within the cell .
Comparison with Similar Compounds
Similar Compounds
- 4,8-Dichloro-6-nitro-3-quinolinecarbonitrile
- 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-8-fluoro-6-nitro- is unique due to the specific combination of fluorine, chlorine, and nitro groups on the quinoline ring. This combination enhances its biological activity and chemical stability compared to other similar compounds .
Properties
IUPAC Name |
4-chloro-8-fluoro-6-nitroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClFN3O2/c11-9-5(3-13)4-14-10-7(9)1-6(15(16)17)2-8(10)12/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCDQDFKABMMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-[4-(4-chlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12224706.png)
![5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12224707.png)
![3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B12224713.png)
![2-[[[1-(2-Fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride](/img/structure/B12224714.png)
![2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12224718.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12224732.png)
![3-methoxy-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine;hydrochloride](/img/structure/B12224734.png)
![3-bromo-4-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12224746.png)
![N'~1~,N'~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B12224747.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]pent-4-enamide](/img/structure/B12224750.png)

![4-Methyl-2-{5-[6-(trifluoromethyl)pyridin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12224753.png)
![7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12224759.png)
![N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224766.png)
